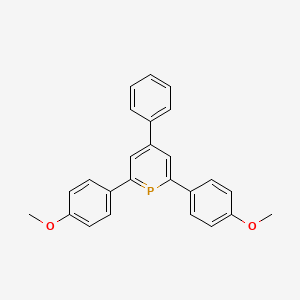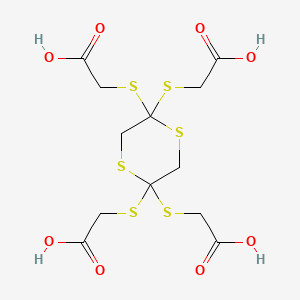
Methyl 4-methyl-2-hexynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-2-hexynoate is an organic compound with the molecular formula C8H12O2. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-hexynoate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-hexynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methyl-2-hexynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-methyl-2-hexynoic acid or 4-methyl-2-hexynone.
Reduction: 4-methyl-2-hexynol.
Substitution: Various substituted esters or alcohols.
Applications De Recherche Scientifique
Methyl 4-methyl-2-hexynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-2-hexynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Methyl 4,4-diethyl-2-hexynoate
- Methyl 2-hexenoate
- Methyl 5-methyl-2-phenyl-4-hexenoate
- Methyl 5-hexyonate
- Methyl 2,5-dimethyl-2-phenyl-4-hexenoate
- Methyl 2-heptynoate
- Methyl 4-decynoate
Comparison: Methyl 4-methyl-2-hexynoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 4-methylhex-2-ynoate |
InChI |
InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h7H,4H2,1-3H3 |
Clé InChI |
QGJBPDARCSCDGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)




![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)





![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)

